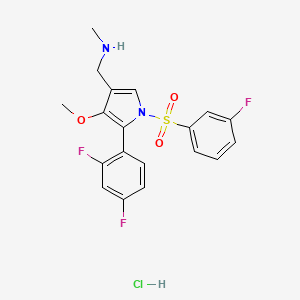

Abeprazan hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DWP14012 (Hydrochlorid), auch bekannt als Abeprazanhydrochlorid oder Fexuprazanhydrochlorid, ist ein neuartiger Kalium-kompetitiver Säureblocker. Es wird als potenzielle Alternative zu Protonenpumpenhemmern für die Behandlung von säurebedingten Erkrankungen entwickelt. Diese Verbindung hemmt das H+, K±ATPase-Enzym durch reversible, kalium-kompetitive ionische Bindung, ohne dass eine Säureaktivierung erforderlich ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DWP14012 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrrolstruktur. Der Schlüsselzwischenstoff wird durch eine Reihe von Reaktionen synthetisiert, darunter Sulfonierung und Methoxylierung. Das Endprodukt wird durch Reaktion des Zwischenprodukts mit Salzsäure erhalten, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von DWP14012 (Hydrochlorid) folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine konstante Produktqualität zu gewährleisten. Das Verfahren beinhaltet Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

DWP14012 (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Sulfonyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von DWP14012 (Hydrochlorid) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von DWP14012 (Hydrochlorid) gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche pharmakologische Eigenschaften haben und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

DWP14012 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um Kalium-kompetitive Säureblocker und ihre Wechselwirkungen mit Enzymen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Magensäuresekretion und seine potenzielle Verwendung bei der Behandlung von säurebedingten Erkrankungen.

Medizin: Befindet sich in klinischen Studien zur Behandlung von gastroösophagealer Refluxkrankheit und anderen säurebedingten Erkrankungen.

Industrie: Untersucht auf seine potenzielle Verwendung bei der Entwicklung neuer Arzneimittel und therapeutischer Wirkstoffe .

Wirkmechanismus

DWP14012 (Hydrochlorid) entfaltet seine Wirkung, indem es das H+, K±ATPase-Enzym hemmt, das für den letzten Schritt der Magensäuresekretion verantwortlich ist. Die Verbindung bindet reversibel an die Kalium-Bindungsstelle des Enzyms und blockiert den Transport von Wasserstoffionen in das Magenlumen. Dies führt zu einer signifikanten Reduktion der Magensäureproduktion und bietet Linderung von säurebedingten Symptomen .

Wirkmechanismus

DWP14012 (hydrochloride) exerts its effects by inhibiting the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. The compound binds reversibly to the enzyme’s potassium-binding site, blocking the transport of hydrogen ions into the stomach lumen. This results in a significant reduction in gastric acid production, providing relief from acid-related symptoms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vonoprazan: Ein weiterer Kalium-kompetitiver Säureblocker mit ähnlichen Eigenschaften wie DWP14012 (Hydrochlorid).

Esomeprazol: Ein Protonenpumpenhemmer, der ebenfalls die Magensäuresekretion reduziert, aber über einen anderen Mechanismus.

Lansoprazol: Ein weiterer Protonenpumpenhemmer mit ähnlicher therapeutischer Wirkung .

Einzigartigkeit

DWP14012 (Hydrochlorid) ist einzigartig in seiner Fähigkeit, das H+, K±ATPase-Enzym zu hemmen, ohne dass eine saure Umgebung für die Aktivierung erforderlich ist. Dies ermöglicht eine schnellere und nachhaltigere Unterdrückung der Magensäuresekretion im Vergleich zu herkömmlichen Protonenpumpenhemmern. Darüber hinaus sorgt der reversible Bindungsmechanismus für eine kontrolliertere und vorhersehbarere pharmakologische Reaktion .

Eigenschaften

IUPAC Name |

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHTZYBQQDVIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)

![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)

![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)

![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)